

Application Note: Comprehensive Analytical Characterization of 1-Ethyl-4-(2-furoyl)piperazine

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Compound of Interest

Compound Name: 1-Ethyl-4-(2-furoyl)piperazine

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**Abstract

This document provides a detailed technical guide outlining a multi-technique approach for the comprehensive analytical characterization of **1-Ethyl-4-(2-furoyl)piperazine**. As an N-acylpiperazine derivative, this compound's identity, purity, and structural integrity are critical for its application in research and development. We present optimized protocols for High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for molecular identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just methodologies but also the scientific rationale behind the experimental choices, ensuring robust and reliable characterization.

Introduction: The Analytical Imperative

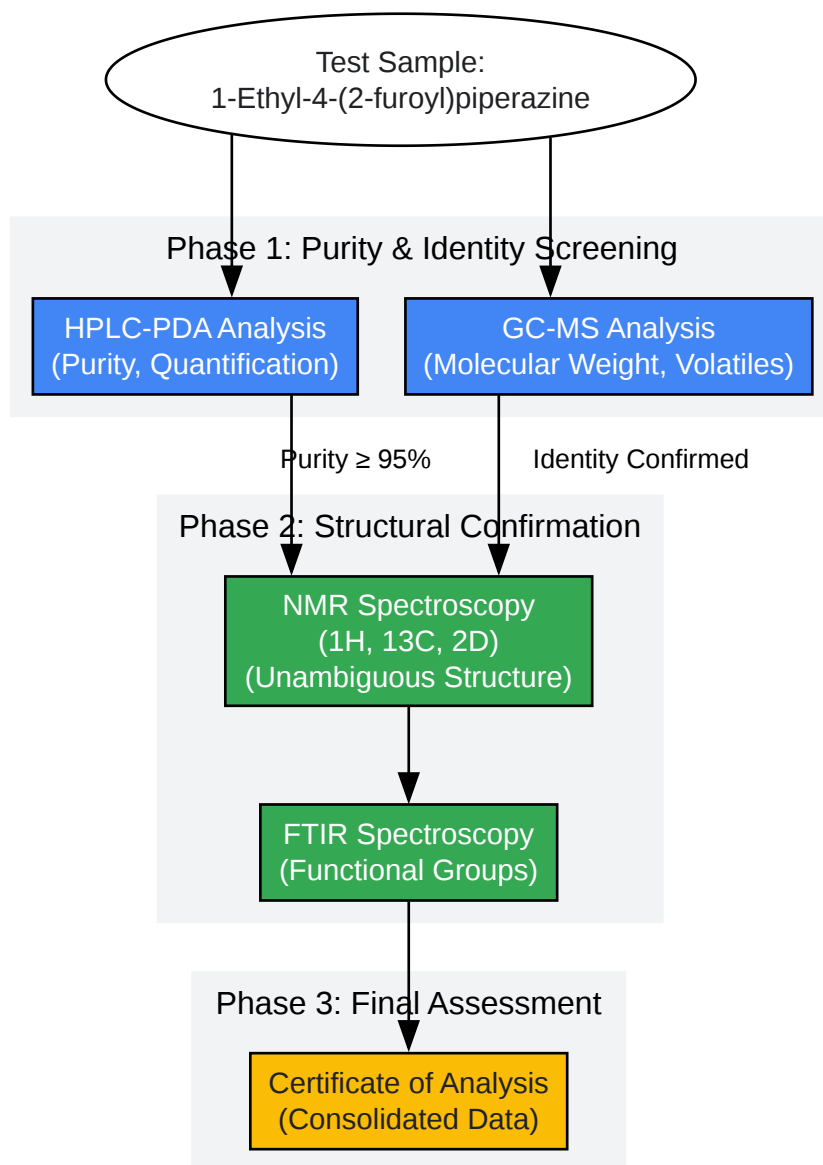
1-Ethyl-4-(2-furoyl)piperazine is a tertiary amide built upon a piperazine scaffold, a heterocyclic motif prevalent in a vast array of pharmacologically active agents.[1] The furoyl moiety introduces a distinct aromatic system, while the ethyl group modifies the polarity and steric profile at the N4 position. The precise and unambiguous characterization of such

molecules is a cornerstone of chemical synthesis and pharmaceutical development, ensuring that downstream biological or material science applications are based on a compound of known purity and confirmed structure.

This guide moves beyond a simple recitation of methods. It presents an integrated analytical workflow, explaining the causality behind procedural steps and data interpretation. The protocols are designed to be self-validating, incorporating system suitability and quality control checks to ensure the trustworthiness of the generated data.

Integrated Analytical Workflow

A comprehensive analysis of **1-Ethyl-4-(2-furoyl)piperazine** relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The following workflow illustrates a logical progression from initial purity assessment to definitive structural confirmation.



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Figure 1: Integrated workflow for the complete characterization of **1-Ethyl-4-(2-furoyl)piperazine**.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile or thermally labile organic molecules like N-acylpiperazines.[2] The inclusion of a

photodiode array (PDA) detector is critical, as it not only quantifies the analyte but also provides UV spectra across the peak, enabling assessment of peak purity.

Principle and Method Rationale

The furoyl group in **1-Ethyl-4-(2-furoyl)piperazine** contains a conjugated system that acts as a strong chromophore, making it ideal for UV detection without derivatization.^{[3][4]} A reversed-phase C18 column is selected as the stationary phase due to the compound's expected moderate polarity. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the organic content. A small amount of acid (e.g., formic acid) is added to the mobile phase to suppress the ionization of the basic piperazine nitrogen, ensuring sharp, symmetrical peak shapes.

Detailed Protocol: HPLC-PDA

- Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **1-Ethyl-4-(2-furoyl)piperazine** sample.
 - Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
 - Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
 - Filter the final solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:

Parameter	Recommended Setting
Column	C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
PDA Wavelength	254 nm for quantification; Scan range 200-400 nm

- System Suitability:
 - Inject the standard solution five times.
 - The relative standard deviation (%RSD) for the peak area should be $\leq 2.0\%$.
 - The tailing factor for the main peak should be between 0.8 and 1.5.
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of the main peak using the area percent method.
 - Use the PDA software to perform a peak purity analysis on the **1-Ethyl-4-(2-furoyl)piperazine** peak to check for co-eluting impurities.

Mass Spectrometry for Molecular Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the molecular weight of thermally stable compounds and identifying volatile impurities.^{[5][6]}

Principle and Fragmentation Rationale

In GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a hard ionization technique that fragments the molecule in a reproducible pattern, creating a "fingerprint" mass spectrum. The molecular ion (M^+) confirms the molecular weight. The fragmentation pattern provides structural information. For **1-Ethyl-4-(2-furoyl)piperazine** (MW: 208.26 g/mol), key expected fragments arise from:

- Furoyl Cation: A prominent peak at m/z 95, corresponding to the $[C_5H_3O_2]^+$ ion, is a characteristic fragment of 2-furoyl compounds.[7]
- Loss of Ethyl Group: Fragmentation at the N-ethyl bond leading to an ion at m/z 179 ($[M-29]^+$).
- Piperazine Ring Cleavage: Various fragments resulting from the opening of the piperazine ring.

Detailed Protocol: GC-MS

- Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source.
- Sample Preparation: Prepare a dilute solution (approx. 100 $\mu\text{g/mL}$) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
- GC-MS Conditions:

Parameter	Recommended Setting
GC Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent)
Carrier Gas	Helium, constant flow at 1.2 mL/min
Inlet Temperature	250 $^{\circ}$ C
Injection Mode	Split (e.g., 20:1 ratio)
Oven Program	Start at 100 $^{\circ}$ C, hold for 2 min, ramp at 15 $^{\circ}$ C/min to 280 $^{\circ}$ C, hold for 5 min
MS Source Temp.	230 $^{\circ}$ C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40 - 400 amu

- Data Analysis:
 - Identify the peak corresponding to **1-Ethyl-4-(2-furoyl)piperazine** in the total ion chromatogram (TIC).
 - Examine the mass spectrum for this peak. Confirm the presence of the molecular ion at m/z 208.
 - Identify key fragment ions (e.g., m/z 95, 179) to support the structural assignment.

NMR Spectroscopy for Definitive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom.

Principle and Key Considerations: Amide Rotamers

A critical aspect of N-acylpiperazines is the hindered rotation around the C-N amide bond, which has partial double-bond character. This restriction can lead to the presence of two or more rotational isomers (rotamers) in solution at room temperature.[8] This phenomenon often results in peak broadening or the appearance of duplicate sets of signals, particularly for the protons and carbons on and adjacent to the piperazine ring. Temperature-dependent NMR studies can be used to coalesce these signals at higher temperatures.

Detailed Protocol: ^1H and ^{13}C NMR

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
- Data Acquisition:
 - ^1H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.
- Data Analysis & Expected Signals:
 - ^1H NMR:
 - Furoyl Protons: Three distinct signals in the aromatic region (~6.5-7.6 ppm), showing characteristic furan coupling patterns.
 - Piperazine Protons: Complex multiplets, likely broadened, in the ~2.5-3.8 ppm region. The presence of rotamers may cause splitting or broadness of these signals.
 - Ethyl Protons: A quartet (~2.5 ppm) and a triplet (~1.1 ppm).
 - ^{13}C NMR:
 - Carbonyl Carbon: A signal around 160-165 ppm.

- Furoyl Carbons: Signals in the aromatic region (~110-150 ppm).
- Piperazine Carbons: Signals in the ~40-55 ppm range, potentially broadened or split.
- Ethyl Carbons: Two signals in the aliphatic region (~12 and ~52 ppm).

FTIR Spectroscopy for Functional Group Confirmation

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within a molecule.

Principle and Rationale

Infrared radiation is absorbed by molecules at specific frequencies corresponding to the vibration of their chemical bonds. For **1-Ethyl-4-(2-furoyl)piperazine**, the most diagnostic absorption is the carbonyl (C=O) stretch of the tertiary amide. The position of this band is sensitive to its chemical environment.^[9]

Detailed Protocol: ATR-FTIR

- Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis & Expected Bands:

Wavenumber (cm ⁻¹)	Assignment
~2800-3000	C-H (aliphatic) stretching
~1645	C=O (tertiary amide) stretching (strong)
~1400-1500	C-H bending
~1000-1300	C-N stretching; Furan ring vibrations

The presence of a strong absorption band around 1645 cm⁻¹ is definitive evidence for the amide functional group.[10] The absence of N-H stretching bands (>3100 cm⁻¹) confirms its tertiary nature.[9]

Conclusion

The analytical strategy detailed in this application note provides a robust framework for the complete and reliable characterization of **1-Ethyl-4-(2-furoyl)piperazine**. By integrating the orthogonal techniques of HPLC-PDA, GC-MS, NMR, and FTIR, one can confidently establish the identity, purity, and structure of the compound. This multi-faceted approach ensures the high quality required for any subsequent scientific investigation or development process.

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